Enod2 protein - 147953-79-5

Enod2 protein

Catalog Number: EVT-1516603
CAS Number: 147953-79-5
Molecular Formula: C8H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enod2 protein is predominantly sourced from leguminous plants such as Medicago truncatula and Lotus japonicus. Its expression is tightly regulated and induced by the presence of rhizobia, the bacteria responsible for forming symbiotic relationships with legumes.

Classification

Enod2 belongs to a broader category of proteins known as nodulins, which are specifically associated with nodule formation in legumes. These proteins are characterized by their involvement in plant-microbe interactions and play significant roles in the plant's response to environmental stimuli.

Synthesis Analysis

Methods

The synthesis of Enod2 protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis: This method utilizes extracts from eukaryotic sources like wheat germ or rabbit reticulocyte lysate. These systems allow for the translation of proteins directly from mRNA templates without the need for living cells, enabling high-throughput production of proteins with post-translational modifications that are crucial for their functionality .
  • Transgenic Approaches: Genetic engineering techniques can be employed to introduce the Enod2 gene into host plants, allowing for its expression under controlled conditions. This method enables researchers to study the protein's function and its role in nodule development.

Technical Details

In cell-free systems, components such as ribosomes, tRNA, and various initiation and elongation factors are combined with an energy-regenerating system to facilitate protein synthesis. The addition of specific mRNA templates corresponding to the Enod2 gene initiates translation, leading to the production of the protein .

Molecular Structure Analysis

Structure

Data

Studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may provide insights into the three-dimensional structure of Enod2. Understanding its structure is crucial for elucidating its mechanism of action and interactions within the nodule environment.

Chemical Reactions Analysis

Reactions

Enod2 participates in various biochemical reactions within plant cells, particularly those related to signal transduction during nodule formation. It may interact with other signaling molecules and transcription factors that regulate gene expression during symbiotic interactions.

Technical Details

The specific chemical reactions involving Enod2 can be complex, often requiring detailed kinetic studies to understand their dynamics. Techniques such as mass spectrometry can be employed to analyze these interactions at a molecular level .

Mechanism of Action

Process

The mechanism of action of Enod2 involves its role as a signaling molecule that facilitates communication between plant cells and rhizobia. Upon rhizobial infection, Enod2 expression is upregulated, leading to changes in gene expression that promote nodule formation.

Data

Research indicates that Enod2 may act through specific signaling pathways that involve calcium signaling and reactive oxygen species production, which are critical for nodule development and function .

Physical and Chemical Properties Analysis

Physical Properties

Enod2 is generally characterized by its solubility in aqueous solutions, which is essential for its function within the cytoplasm of plant cells. The protein's stability under various pH conditions may also be relevant for its activity during symbiotic interactions.

Chemical Properties

The chemical properties of Enod2 include its ability to form complexes with other proteins and nucleic acids. Its interaction with metal ions may also play a role in its stability and function .

Applications

Scientific Uses

Enod2 protein has several applications in scientific research:

  • Plant-Microbe Interaction Studies: Understanding how Enod2 functions can provide insights into the mechanisms underlying symbiosis between legumes and rhizobia.
  • Genetic Engineering: The manipulation of Enod2 expression can help develop crops with enhanced nitrogen-fixing capabilities, potentially improving agricultural sustainability.
  • Biotechnological Applications: Research on Enod2 may lead to advancements in biofertilizer development by enhancing nitrogen fixation efficiency in crops.
Structural Characteristics of ENOD2 Protein

Primary Structure Analysis: Repeating Proline-Rich Pentapeptide Motifs

ENOD2 proteins are characterized by tandem repetitions of proline-rich pentapeptide motifs, typically following the consensus sequence PPHEK (Pro-Pro-His-Glu-Lys) or PPEYQ (Pro-Pro-Glu-Tyr-Gln) [1] [4]. These motifs form the backbone of ENOD2’s primary structure, with Styphnolobium japonicum (Japanese pagodatree) ENOD2 containing 36 repeats and Cladrastis kentukea (American yellowwood) ENOD2 featuring 28 repeats [4]. The repetitive sequences adopt a right-handed quadrilateral β-helix conformation, where four consecutive pentapeptides constitute a single coil stabilized by hydrogen bonding and hydrophobic interactions [6] [9]. This architecture enables ENOD2 to function as a structural scaffold in cell walls, facilitating protein-RNA interactions or ligand binding [1] [6].

Table 1: Conserved Pentapeptide Motifs in ENOD2 Proteins

SpeciesConsensus MotifRepeat CountKey Amino Acids
Styphnolobium japonicumPPEYQ/PPHEK36Pro (28%), Glu (19%)
Cladrastis kentukeaPPEYQ28Pro (25%), Tyr (12%)
Medicago sativa (alfalfa)PPEYQ32Pro (27%), Glu (21%)

Post-Translational Modifications: Hydroxylation and Glycosylation Patterns

ENOD2 undergoes extensive proline hydroxylation and O-linked glycosylation within the endoplasmic reticulum (ER) and Golgi apparatus [2] [10]. Hydroxylation converts proline residues to hydroxyproline (Hyp), enhancing structural rigidity and serving as attachment points for arabinogalactan polysaccharides [7] [10]. Glycosylation involves:

  • N-glycosylation: Attachment of Glc₃Man₉GlcNAc₂ oligosaccharides to Asn residues in Asn-X-Ser/Thr motifs [10].
  • O-glycosylation: Addition of galactose or arabinose to hydroxyproline via β-linkages, constituting up to 30% of the protein’s mass [2] [7].

These modifications are critical for protein stability, solubility, and resistance to proteolytic degradation. For instance, banyan tree peroxidases exhibit enhanced thermal stability due to glycosylation at seven asparagine residues [2]. Similarly, ENOD2’s glycan shields protect its repetitive domains from enzymatic cleavage in the apoplast [7] [10].

Table 2: Post-Translational Modifications in Plant ENOD2 Proteins

Modification TypeSiteFunctional ImpactEnzymatic Machinery
Proline hydroxylationPro in PPEYQEnables O-glycosylation; stabilizes β-helixProlyl hydroxylase (ER-localized)
O-glycosylationHydroxyprolineEnhances hydrophilicity; cell wall adhesionGlycosyltransferases (Golgi)
N-glycosylationAsn-X-Ser/ThrFacilitates protein folding; ER quality controlOligosaccharyltransferase (ER lumen)

Subcellular Localization: Cell Wall Targeting and Secretion Mechanisms

ENOD2 is directed to the cell wall via a secretory pathway dependent on N-terminal signal peptides and vesicular trafficking [3] [8]. Key steps include:

  • ER Translocation: Nascent ENOD2 with an N-terminal signal peptide (20–30 residues) is co-translationally imported into the ER lumen [10].
  • Golgi Processing: Glycosylated ENOD2 is packaged into COPII vesicles for transport to the Golgi, where glycan maturation occurs [8] [10].
  • Exocytosis: Trans-Golgi network-derived vesicles fuse with the plasma membrane via SNARE complexes, releasing ENOD2 into the apoplast [3] [8].

Mutagenesis studies confirm that deleting the signal peptide traps ENOD2 in the cytosol, while inhibitors like Brefeldin A disrupt Golgi-mediated secretion [8]. In legumes, ENOD2 specifically accumulates in root nodule parenchyma and vascular tissues, where it reinforces cell walls during symbiosis [4].

Comparative Structural Homology Across Legume Species

ENOD2 proteins share >75% sequence similarity across nodulating (e.g., Medicago sativa) and non-nodulating legumes (e.g., Styphnolobium japonicum), indicating conserved evolutionary roles [4]. Key structural parallels include:

  • Pentapeptide Repeats: All legume ENOD2 proteins contain PPEYQ/PPHEK motifs, though repeat counts vary (28–36 units) [4].
  • Glycosylation Sites: N-glycosylation motifs (Asn-X-Ser/Thr) are conserved in 90% of sequenced ENOD2 homologs [4] [10].
  • Cysteine Residues: Flanking cysteines in C-terminal domains form disulfide bonds critical for tertiary stability [6].

Divergence occurs in amino acid composition: Non-nodulating legumes like S. japonicum exhibit higher histidine/valine content (12% and 9%, respectively), potentially altering metal-ion binding capacity compared to alfalfa ENOD2 [4]. Phylogenetic analysis suggests gene duplication events drove ENOD2 diversification in basal papilionoid legumes ~50–60 million years ago [4] [9].

Compound Names Mentioned:

  • ENOD2 (Early Nodulin 2)
  • Hydroxyproline
  • Arabinogalactan polysaccharides
  • Glc₃Man₉GlcNAc₂ (N-glycan precursor)
  • PPHEK (Pro-Pro-His-Glu-Lys)
  • PPEYQ (Pro-Pro-Glu-Tyr-Gln)

Properties

CAS Number

147953-79-5

Product Name

Enod2 protein

Molecular Formula

C8H7N3O2

Synonyms

Enod2 protein

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